(2-Bromophenyl)(3-isopropylphenyl)methanol
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Overview
Description
(2-Bromophenyl)(3-isopropylphenyl)methanol is an organic compound with the molecular formula C16H17BrO and a molecular weight of 305.21 g/mol . This compound belongs to the class of aromatic alcohols and is characterized by the presence of a bromine atom and an isopropyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(3-isopropylphenyl)methanol typically involves the reaction of 2-bromobenzaldehyde with 3-isopropylphenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds through the formation of an intermediate alkoxide, which is subsequently protonated to yield the desired alcohol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(3-isopropylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: The major products are typically ketones or aldehydes.
Reduction: The major product is the corresponding dehalogenated alcohol.
Scientific Research Applications
(2-Bromophenyl)(3-isopropylphenyl)methanol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(3-isopropylphenyl)methanol is not well-documented. as an aromatic alcohol, it may interact with biological molecules through hydrogen bonding and hydrophobic interactions. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
(3-Bromophenyl)(2-isopropylphenyl)methanol: Similar structure but with different positions of the bromine and isopropyl groups.
(2-Bromophenyl)(4-isopropylphenyl)methanol: Another isomer with the isopropyl group in the para position relative to the hydroxyl group.
Uniqueness
(2-Bromophenyl)(3-isopropylphenyl)methanol is unique due to the specific positioning of the bromine and isopropyl groups, which can influence its chemical reactivity and interactions with other molecules. This unique structure can lead to different physical and chemical properties compared to its isomers .
Properties
IUPAC Name |
(2-bromophenyl)-(3-propan-2-ylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-11(2)12-6-5-7-13(10-12)16(18)14-8-3-4-9-15(14)17/h3-11,16,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHGXDWHAYWIOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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